molecular formula C11H9N3S B6527639 2-{imidazo[2,1-b][1,3]thiazol-6-yl}aniline CAS No. 925437-83-8

2-{imidazo[2,1-b][1,3]thiazol-6-yl}aniline

Cat. No. B6527639
CAS RN: 925437-83-8
M. Wt: 215.28 g/mol
InChI Key: VBTRGEPXLUXABC-UHFFFAOYSA-N
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Description

The compound “2-{imidazo[2,1-b][1,3]thiazol-6-yl}aniline” belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives . These compounds have attracted significant attention due to their wide range of biological properties .


Synthesis Analysis

The synthesis of imidazo[2,1-b][1,3]thiazole derivatives often involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds . The outcome of this reaction depends on the structure of the starting bromo ketone .


Molecular Structure Analysis

The molecular structure of imidazo[2,1-b][1,3]thiazole derivatives is characterized by a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

The chemical reactions involving imidazo[2,1-b][1,3]thiazole derivatives are diverse and depend on the specific substituents present in the molecule . For example, the formation of protonated salts of dihydroimidazo[2,1-b][1,3]thiazoles was observed from 1H NMR spectra as an overall downfield shift of proton signals, compared to base 4, and the emergence of a broadened NH group signal at >10.5 ppm .


Physical And Chemical Properties Analysis

Imidazo[2,1-b][1,3]thiazole derivatives are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .

Mechanism of Action

Target of Action

The primary target of 2-{Imidazo[2,1-b][1,3]thiazol-6-yl}aniline is Pantothenate synthetase of Mycobacterium tuberculosis . This enzyme plays a crucial role in the biosynthesis of pantothenate, a precursor of coenzyme A, which is essential for various metabolic processes in the cell .

Mode of Action

The compound interacts with its target, Pantothenate synthetase, by forming a protein-ligand complex It is known that the binding of the compound to the enzyme inhibits its function, thereby disrupting the biosynthesis of pantothenate .

Biochemical Pathways

The inhibition of Pantothenate synthetase affects the pantothenate biosynthesis pathway, leading to a deficiency of coenzyme A . Coenzyme A is involved in various metabolic processes, including the synthesis and oxidation of fatty acids, and the oxidation of pyruvate in the citric acid cycle. Therefore, the disruption of coenzyme A production can have significant downstream effects on the cell’s metabolism .

Pharmacokinetics

In silico admet prediction has been performed for similar compounds . These predictions can provide insights into the compound’s bioavailability and pharmacokinetic behavior, but they should be confirmed with experimental data.

Result of Action

The inhibition of Pantothenate synthetase by this compound leads to a disruption in the biosynthesis of pantothenate and, consequently, coenzyme A . This disruption can affect various metabolic processes in the cell, potentially leading to cell death . The compound has shown significant activity against Mycobacterium tuberculosis .

Advantages and Limitations for Lab Experiments

2-{Imidazo[2,1-b][1,3]thiazol-6-yl}aniline has a number of advantages and limitations for use in lab experiments. One of the major advantages of this compound is its low cost and availability. Additionally, it is relatively easy to synthesize and can be used in a variety of solvents. However, it has some limitations, such as its instability in aqueous solutions and its susceptibility to oxidation.

Future Directions

2-{Imidazo[2,1-b][1,3]thiazol-6-yl}aniline has a wide range of potential applications in the fields of biochemistry and pharmacology. Future research should focus on further elucidating the mechanism of action of this compound, as well as its effects on enzymes, proteins, and hormones. Additionally, further research should be conducted to explore the potential applications of this compound in the development of new drugs and in the synthesis of novel organic compounds. Finally, further research should be conducted to explore the potential applications of this compound in the field of medical diagnostics.

Synthesis Methods

2-{Imidazo[2,1-b][1,3]thiazol-6-yl}aniline is synthesized through a process known as the Biginelli reaction. This reaction involves the condensation of an aldehyde, an α-keto acid, and urea or thiourea in the presence of an acid catalyst. The reaction yields the desired product in high yields and can be performed in a variety of solvents. Additionally, the Biginelli reaction can be used to synthesize a variety of substituted imidazolothiazoles, which are useful for a wide range of applications.

Scientific Research Applications

2-{Imidazo[2,1-b][1,3]thiazol-6-yl}aniline has been studied extensively in the fields of biochemistry and pharmacology. Its unique properties make it a useful tool for a variety of scientific research applications. For example, it has been used to study the structure and function of enzymes, to investigate the mechanism of action of drugs, and to study the structure and function of proteins. Additionally, it has been used in the development of new drugs and in the synthesis of novel organic compounds.

Safety and Hazards

The safety and hazards associated with imidazo[2,1-b][1,3]thiazole derivatives can vary depending on the specific compound. Some derivatives have been classified as eye irritants and skin sensitizers .

properties

IUPAC Name

2-imidazo[2,1-b][1,3]thiazol-6-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3S/c12-9-4-2-1-3-8(9)10-7-14-5-6-15-11(14)13-10/h1-7H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBTRGEPXLUXABC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN3C=CSC3=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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